3-Methyl-3-buten-2-ol chemical properties and structure
3-Methyl-3-buten-2-ol chemical properties and structure
An In-depth Technical Guide to 3-Methyl-3-buten-2-ol: Chemical Properties, Structure, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-methyl-3-buten-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identifiers
3-Methyl-3-buten-2-ol is a secondary alcohol.[1] It is a volatile organic compound that has been reported in natural sources such as Allium cepa (onion) and Vaccinium vitis-idaea (lingonberry).[1]
Quantitative Data Summary
The key chemical and physical properties of 3-methyl-3-buten-2-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O | [1][2][3] |
| Molecular Weight | 86.13 g/mol | [1][2][4] |
| IUPAC Name | 3-methylbut-3-en-2-ol | [1] |
| CAS Registry Number | 10473-14-0 | [1][2] |
| Boiling Point | 114.0 - 115.0 °C (at 760 mm Hg) | [4] |
| Vapor Pressure | 11.079 mmHg (at 25 °C, est.) | [4] |
| Flash Point | 85.0 °F / 29.6 °C (TCC, est.) | [4] |
| logP (o/w) | 0.900 (est.) | [4] |
| InChI | InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | [1][2] |
| InChIKey | JEYLKNVLTAPJAF-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C(=C)C)O | |
| Synonyms | Methyl isopropenyl carbinol, 2-Methyl-1-buten-3-ol | [2][3] |
Chemical Structure
The chemical structure of 3-methyl-3-buten-2-ol features a four-carbon butene backbone with a methyl group at position 3 and a hydroxyl group at position 2.
Experimental Protocols
Synthesis of 2-Methyl-3-buten-2-ol (B93329) via Hydrogenation
This protocol describes the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to yield 2-methyl-3-buten-2-ol.[5]
Materials:
-
2-methyl-3-butyn-2-ol (336 g)
-
Light petroleum (equal volume to the starting material)
-
Quinoline (B57606) (16.8 g)
-
Lindlar catalyst (30 g)
-
Hydrogen gas
Equipment:
-
Reaction vessel suitable for hydrogenation
-
Shaker
-
Filtration apparatus
-
Distillation column (filled)
Procedure:
-
A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.[5]
-
To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added.[5]
-
The mixture is cooled to 10°C and shaken in a hydrogen atmosphere.[5]
-
The reaction proceeds until 4 moles of hydrogen are absorbed, at which point the absorption rate significantly decreases.[5]
-
The catalyst is removed from the reaction mixture by filtration.[5]
-
The final product is purified by distillation through a filled column, yielding 2-methyl-3-buten-2-ol.[5]
Synthesis of 2-Methyl-3-buten-2-ol from Isoprene (B109036)
This method involves a two-step process starting from isoprene and a hydrohalide.[6]
Materials:
-
Isoprene
-
Hydrohalide (e.g., HCl gas)
-
Aqueous base (e.g., CaCO₃, NaOH)
-
Dry Ice-acetone bath
Equipment:
-
Reaction flask with dropping funnel and gas inlet
-
Stirrer
-
Distillation apparatus
Procedure:
-
Hydrohalogenation: Isoprene is reacted with a hydrohalide (e.g., HCl) at low temperatures (approx. -70°C) to form 2-halo and 4-halo addition products.[6]
-
Hydrolysis: An aqueous base is added to the mixture of halo-adducts to facilitate hydrolysis. The reaction is typically performed at a temperature between 10°C and 30°C. An excess of the base is used to maintain a pH of at least 4 during the subsequent distillation.[6]
-
Distillation and Purification: The reaction mixture is heated to a temperature between 55°C and 95°C. A water-2-methyl-3-buten-2-ol azeotrope is collected as the distillate.[6]
-
The distillate is then dried to yield the final product.[6]
Analytical Characterization
Characterization of 3-methyl-3-buten-2-ol and related compounds is typically performed using standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and confirm the identity of the compound.[1][3]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, aiding in identification.[1][2][3]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups present in the molecule.[1]
Reactions and Pathways
While no specific signaling pathways involving 3-methyl-3-buten-2-ol were identified, the reactivity of similar homoallylic alcohols is of interest. The Swern oxidation of 3-methylbut-3-en-1-ol, a related compound, has been shown to produce an unexpected C-C bond formation product, highlighting the unique reactivity of this structural class.[7]
In a biological context, isopentenols such as 3-methyl-3-buten-1-ol (B123568) can be produced from the dephosphorylation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are key intermediates in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[8]
Generalized Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a C5 unsaturated alcohol like 3-methyl-3-buten-2-ol, based on the described protocols.
References
- 1. 3-Methyl-3-buten-2-ol | C5H10O | CID 66329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Buten-2-ol, 3-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-methyl-3-buten-2-ol, 10473-14-0 [thegoodscentscompany.com]
- 5. prepchem.com [prepchem.com]
- 6. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
